6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
Description
Structural Overview and Nomenclature
The IUPAC name this compound delineates its core components. The spiro[3.4]octane system consists of a cyclopropane ring (3-membered) fused to a cyclopentane ring (4-membered) via a single shared carbon atom, creating a rigid bicyclic framework. Position 8 of this spiro system hosts a carboxylic acid group (-COOH), while position 6 is substituted with a nitrogen atom that is further functionalized by a 3-(trifluoromethyl)pyridin-2-yl group.
The molecular formula is inferred as C₁₅H₁₅F₃N₂O₂ , combining the spirocyclic core (C₈H₁₁NO₂) with the trifluoromethylpyridine substituent (C₆H₄F₃N). The trifluoromethyl (-CF₃) group on the pyridine ring introduces strong electron-withdrawing effects, which modulate the electronic environment of the pyridine nitrogen. This structural hybrid merges the conformational restraint of spirocycles with the bioisosteric advantages of fluorinated aromatics, a strategy increasingly leveraged in drug design.
Historical Development of Spirocyclic Carboxylic Acid Derivatives
Spirocyclic compounds emerged as pivotal scaffolds in medicinal chemistry due to their ability to enforce three-dimensionality and reduce conformational flexibility, thereby improving target selectivity and metabolic stability. Early examples, such as spiro[3.4]octane-2-carboxylic acid (C₉H₁₄O₂), demonstrated the utility of spiro systems in mimicking natural product frameworks. The introduction of nitrogen into spirocycles, as seen in 6-azaspiro[3.4]octane-8-carboxylic acid derivatives, marked a significant advancement, enabling hydrogen bonding interactions critical for target engagement.
The evolution continued with functionalization at the azaspiro nitrogen. For instance, (S)-6-Cbz-6-azaspiro[3.4]octane-8-carboxylic acid (C₁₆H₁₉NO₄) illustrated how protective groups like carboxybenzyl (Cbz) could facilitate synthetic modularity. Concurrently, derivatives such as 6-(pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (C₁₂H₁₅N₃O₂) highlighted the incorporation of heteroaromatic substituents to enhance binding affinity. These developments laid the groundwork for integrating trifluoromethylpyridine groups, as exemplified by the title compound.
Properties
IUPAC Name |
6-[3-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)9-3-1-6-18-11(9)19-7-10(12(20)21)13(8-19)4-2-5-13/h1,3,6,10H,2,4-5,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCGCBVAPYKWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions involving halogenation and nucleophilic substitution.
Spirocyclic Formation: The spirocyclic structure is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights:
- Trifluoromethylpyridine vs. The pyridine ring also enables hydrogen bonding or metal coordination in biological targets.
- Aromatic Heterocycles (): The pyrimidoindole substituent in introduces a larger aromatic system, likely enhancing binding affinity to hydrophobic pockets in enzymes or receptors. Dual fluorine atoms may further stabilize interactions.
- Protective Groups (): The Boc-protected analog highlights strategies for intermediate synthesis, where the tert-butyl group masks the carboxylic acid during reactions, improving solubility in organic solvents .
Physicochemical and Pharmacokinetic Trends
- Chirality (): The (8R)-configured compound demonstrates the importance of stereochemistry in biological activity, a factor that may apply to the target compound if it contains chiral centers.
- Metabolic Stability: Trifluoromethyl and fluorine substituents (common in ) are known to resist oxidative metabolism, extending half-life in vivo .
Research Findings and Data Gaps
- Synthetic Accessibility: Boc-protected derivatives () indicate feasible routes for synthesizing the target compound, though deprotection steps may be required to yield the free carboxylic acid.
- Biological Data Limitations: Direct pharmacological data for the target compound are absent in the provided evidence. Inferences are drawn from analogs, such as ’s chiral specificity and ’s kinase-targeting motifs.
Biological Activity
6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid is a compound with a unique spirocyclic structure and a trifluoromethyl group that enhances its biological activity. This compound is gaining attention for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders and as a pharmaceutical intermediate.
- IUPAC Name : this compound
- Molecular Formula : C14H15F3N2O2
- Molecular Weight : 300.2763 g/mol
- CAS Number : 2034535-96-9
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating its ability to cross cell membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, impacting cellular functions and signaling pathways .
In Vitro Studies
Research indicates that this compound exhibits significant biological activity against various cellular targets:
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, showing potential in mitigating neuronal damage in models of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : A study demonstrated that treatment with this compound reduced apoptosis in neuronal cell cultures exposed to oxidative stress, indicating potential therapeutic benefits in neurodegenerative conditions.
- Antimicrobial Screening : In another study, the compound was screened against a panel of bacterial strains, showing inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | Structure | Moderate antimicrobial activity | Lacks spirocyclic structure |
| Pyrrolidine derivatives | Structure | Varies by derivative | Different nitrogen-containing ring structure |
The unique spirocyclic structure combined with the trifluoromethyl-pyridine moiety distinguishes this compound from similar compounds, imparting enhanced stability and lipophilicity which are advantageous for drug development.
Q & A
Q. What are the recommended synthetic routes for 6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid, and what critical steps ensure yield optimization?
- Methodological Answer : The synthesis typically involves multi-step sequences:
- Spirocyclic Core Formation : Use [2+2] cycloaddition or Michael addition strategies to construct the azaspiro[3.4]octane scaffold, as demonstrated in spiro compound syntheses (e.g., intramolecular cyclization of oxa-spiro intermediates) .
- Trifluoromethylpyridyl Incorporation : Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the 3-(trifluoromethyl)pyridin-2-yl moiety. Pre-functionalized pyridine derivatives (e.g., 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine) serve as precursors .
- Carboxylic Acid Activation : Protect the carboxylic acid group during synthesis (e.g., esterification) to avoid side reactions, followed by deprotection under mild acidic conditions .
- Critical Steps :
- Purification via column chromatography or recrystallization to isolate intermediates.
- Optimization of reaction temperature and catalysts (e.g., Pd-based catalysts for coupling steps) to enhance yields .
Q. How should researchers approach the characterization of this compound, particularly the spirocyclic and trifluoromethylpyridyl moieties?
- Methodological Answer : A combination of analytical techniques is essential:
Q. What are the key considerations for ensuring compound stability during storage and handling?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the carboxylic acid and pyridyl groups .
- Handling : Use gloves, face shields, and fume hoods to minimize exposure. Avoid prolonged contact with moisture or strong bases .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., decarboxylation or ring-opening) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between studies involving this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) across studies. Variations in IC50 values often arise from differences in protein expression levels .
- Metabolite Interference : Use LC-MS to rule out interference from metabolites (e.g., ester hydrolysis products) in activity assays .
- Structural Confirmation : Re-characterize batches via NMR/X-ray to confirm no degradation or polymorphism exists .
Q. What strategies are effective in improving the solubility and bioavailability of this compound without altering its core structure?
- Methodological Answer :
- Prodrug Approaches : Convert the carboxylic acid to methyl or ethyl esters, which hydrolyze in vivo to release the active form. Example: Ester derivatives in Reference Example 106 showed enhanced solubility .
- Salt Formation : Prepare sodium or lysine salts to improve aqueous solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to maintain solubility without cytotoxicity .
Q. What in silico methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). The trifluoromethylpyridyl group often engages in hydrophobic interactions .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes. Focus on the spirocyclic core’s rigidity and conformational flexibility .
- QSAR Modeling : Train models using analogs (e.g., 4-(trifluoromethyl)pyridin-2-yl derivatives) to predict activity against related targets .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s metabolic stability be addressed?
- Methodological Answer :
- In Vitro vs. In Vivo Correlation : Compare liver microsome stability (e.g., human vs. rat) with pharmacokinetic data. Species-specific cytochrome P450 activity may explain disparities .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways and identify major metabolites (e.g., hydroxylation at the pyridyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
